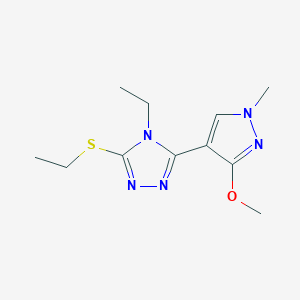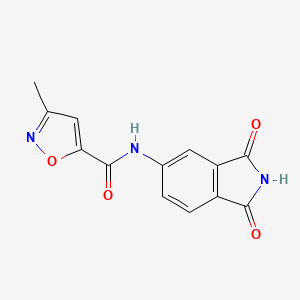
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide (hereafter referred to as “N-isoindole”) is an organic compound that has been studied extensively in the scientific research community. It has been found to have a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-isoindole has been used as a starting material for the synthesis of numerous drug candidates, including therapeutics for the treatment of cancer and neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action.
Wissenschaftliche Forschungsanwendungen
N-isoindole has been used in a variety of scientific research applications. It has been used to synthesize various drug candidates, including anticancer agents and drugs for the treatment of neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action. Furthermore, N-isoindole has been used in the synthesis of various chemical probes, such as fluorescent probes, to study the structure and function of proteins.
Wirkmechanismus
The exact mechanism of action of N-isoindole is still under investigation. However, it is believed that N-isoindole binds to certain proteins, such as enzymes, and alters their activity. Additionally, N-isoindole has been found to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
N-isoindole has been found to have a wide range of biochemical and physiological effects. It has been found to interact with various proteins, including enzymes and receptors, and modulate their activity. Additionally, N-isoindole has been found to have anti-inflammatory, anti-cancer, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-isoindole has several advantages and limitations when used in laboratory experiments. One advantage of using N-isoindole is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of various drug candidates. Additionally, N-isoindole is highly stable and can be stored for extended periods of time. However, one limitation of using N-isoindole is that it is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, N-isoindole can be toxic if handled improperly.
Zukünftige Richtungen
There are several potential future directions for the use of N-isoindole. One potential direction is the development of novel drug candidates using N-isoindole as a starting material. Additionally, N-isoindole could be used to develop new chemical probes to study the structure and function of proteins. Furthermore, N-isoindole could be used to develop new therapeutic agents for the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of N-isoindole and its biochemical and physiological effects.
Synthesemethoden
N-isoindole is synthetically produced from the reaction of an aryl halide and an aryl amine in the presence of a base. This reaction results in the formation of an aryl amide, which is then subjected to an oxidative ring-opening reaction with a dioxirane. The resulting product is a dioxolane, which is then subjected to a cyclization reaction to form N-isoindole.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-4-10(20-16-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYDUVUWFMFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-3-methylisoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

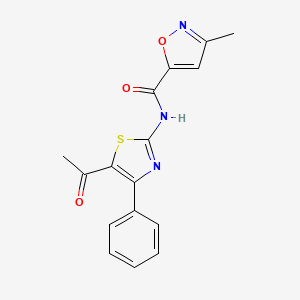
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
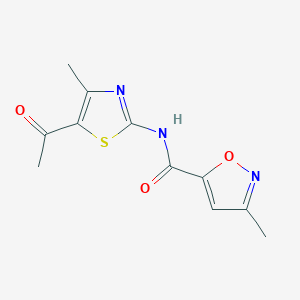
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
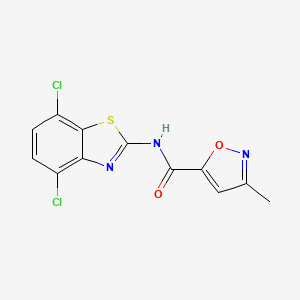
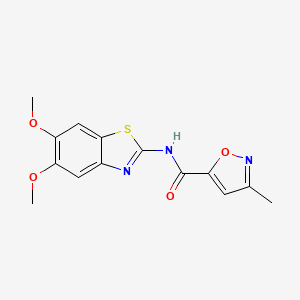
![N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498546.png)
![3-methyl-N-[(5E)-6-[2-(methylsulfanyl)ethyl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6498553.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498564.png)
![methyl 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B6498565.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6498571.png)
